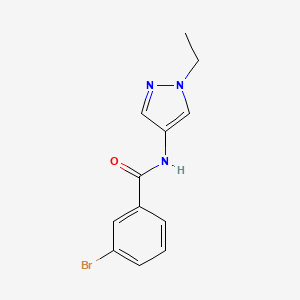
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the levels of antioxidant enzymes. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include low solubility in water and poor bioavailability.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Moreover, further studies are needed to understand its mechanism of action and to improve its bioavailability. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new therapeutic agents.
Méthodes De Synthèse
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide can be synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with hydrazine hydrate and acetic acid. Another method involves the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with 4-ethyl-1H-pyrazole-3-carboxylic acid. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has been investigated for its potential therapeutic applications. Studies have shown that this compound has anticancer, anti-inflammatory, and antifungal properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Moreover, it has been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWXNEQIJREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)